1-Boc-piperidine-2-boronic Acid Pinacol Ester
Overview
Description
1-Boc-piperidine-2-boronic Acid Pinacol Ester is an organic compound that belongs to the class of boronic esters. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group and a pinacol ester group, which makes it a versatile building block in various chemical reactions.
Mechanism of Action
Target of Action
Instead, this compound is a boronic ester , a class of compounds widely used as reagents in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its role in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile , transferring an organic group from boron to a transition metal such as palladium . This process, known as transmetalation , forms a new carbon-carbon bond .
Biochemical Pathways
As a reagent in organic synthesis, the compound doesn’t directly interact with biochemical pathways in the traditional sense. It plays a crucial role in the synthesis of variousbiologically active compounds , which can then interact with biochemical pathways.
Pharmacokinetics
It’s worth noting that boronic esters like this compound are generallystable and readily prepared , making them ideal for use in synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via SM cross-coupling reactions . This enables the synthesis of a wide variety of complex organic compounds, including pharmaceuticals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters can be significantly accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
The synthesis of 1-Boc-piperidine-2-boronic Acid Pinacol Ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 1-Boc-piperidine, is reacted with a boron-containing reagent such as triisopropyl borate in the presence of a base like sodium hydride. This reaction forms the boronic acid intermediate.
Pinacol Ester Formation: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate to form the pinacol ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-piperidine-2-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a radical initiator. The major product is the corresponding hydrocarbon.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Scientific Research Applications
1-Boc-piperidine-2-boronic Acid Pinacol Ester has numerous applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of boron-containing drugs, which have unique properties such as enzyme inhibition and anti-cancer activity.
Material Science: It is used in the synthesis of boron-containing polymers and materials with unique electronic and optical properties.
Biological Research: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Comparison with Similar Compounds
1-Boc-piperidine-2-boronic Acid Pinacol Ester can be compared with other boronic esters such as:
1-Boc-pyrrole-2-boronic Acid Pinacol Ester: Similar in structure but contains a pyrrole ring instead of a piperidine ring.
N-Boc-piperidine-4-boronic Acid Pinacol Ester: Similar but the boronic acid group is attached to the 4-position of the piperidine ring.
Piperidine-4-boronic Acid Pinacol Ester: Lacks the Boc protecting group, making it less stable but more reactive in certain reactions.
The uniqueness of this compound lies in its stability and versatility as a building block in organic synthesis, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTQCJDLGHTJDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCN2C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112146 | |
Record name | 1-Piperidinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2071192-58-8 | |
Record name | 1-Piperidinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2071192-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.